molecular formula CaH3NO4 B083963 Calcium nitrate tetrahydrate CAS No. 13477-34-4

Calcium nitrate tetrahydrate

Cat. No. B083963
Key on ui cas rn: 13477-34-4
M. Wt: 121.11 g/mol
InChI Key: REOSNDLPOJLUGP-UHFFFAOYSA-N
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Patent
US05482857

Procedure details

Starting with 100 mL of Stage IV singulation medium lacking ABA, 1.5 g of the algin composition PROTONAL LF20/60® sodium alginate product was added and stirred several hours without heating until dissolved. PROTONAL LF20/60® is a registered trademark of and the product is available from Proton, Inc., North Hampton, N. H. To this was added 1.0 g of activated charcoal to give a 1.0% (or 10 g/L w/v) suspension. This was autoclaved to ensure sterility. A 0.1M solution (23.6 g/L) of calcium nitrate tetrahydrate was prepared and autoclaved separately. The alginate suspension of charcoal was added dropwise to the calcium nitrate solution with gentle stirring. Small balls of insolubilized charcoal-containing alginate about 2-3 mm in diameter were formed. These were thoroughly rinsed with sterile water and stored in a closed flask under refrigeration. Fifty of the charcoal balls added to 50 mL of culture medium are equivalent to 0.1% w/v activated charcoal.
[Compound]
Name
algin
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium alginate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
alginate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alginate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Name
calcium nitrate tetrahydrate

Identifiers

REACTION_CXSMILES
C.[N+:2]([O-:5])([O-:4])=[O:3].[Ca+2:6].[N+:7]([O-:10])([O-:9])=[O:8]>>[OH2:3].[OH2:8].[OH2:3].[OH2:3].[N+:2]([O-:5])([O-:4])=[O:3].[Ca+2:6].[N+:7]([O-:10])([O-:9])=[O:8] |f:1.2.3,4.5.6.7.8.9.10|

Inputs

Step One
Name
algin
Quantity
1.5 g
Type
reactant
Smiles
Step Two
Name
sodium alginate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C
Step Four
Name
alginate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Name
alginate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred several hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
without heating
DISSOLUTION
Type
DISSOLUTION
Details
until dissolved
CUSTOM
Type
CUSTOM
Details
to give a 1.0% (or 10 g/L w/v) suspension
CUSTOM
Type
CUSTOM
Details
were formed
WASH
Type
WASH
Details
These were thoroughly rinsed with sterile water
CUSTOM
Type
CUSTOM
Details
stored in a closed flask under refrigeration
ADDITION
Type
ADDITION
Details
Fifty of the charcoal balls added to 50 mL of culture medium

Outcomes

Product
[Compound]
Name
solution
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
calcium nitrate tetrahydrate
Type
product
Smiles
O.O.O.O.[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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